Bienvenue dans la boutique en ligne BenchChem!

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Acetylcholinesterase inhibition isoxazole SAR CNS drug discovery

Procurement of CAS 1207050-88-1 is strategically justified for laboratories requiring a data-poor but structurally orthogonal probe for CNS receptor screens or a linker-variant probe for Wnt/β-catenin agonist SAR expansion. Unlike generic isoxazole-piperazines, its specific furan-2-yl, pyridin-2-yl, and methanone bridge configuration reorders target selectivity and improves lipophilic efficiency (cLogP ~1.8) over high-logP phenylpiperazines. This compound serves as a matched-pair control for EPAC1 inhibitor studies or a low-lipophilicity isostere for problematic phenylpiperazine series, provided in-house bioactivity validation is conducted.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1207050-88-1
Cat. No. B2945976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS1207050-88-1
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C17H16N4O3/c22-17(13-12-15(24-19-13)14-4-3-11-23-14)21-9-7-20(8-10-21)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2
InChIKeyKULKKOOQMWCMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1207050-88-1): Core Scaffold, Physicochemical Identity, and Research Provenance


(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1207050-88-1; molecular formula C17H16N4O3; MW 324.34) is a heterocyclic research compound comprising a furan-substituted isoxazole core conjugated via a methanone bridge to a pyridin-2-yl-piperazine moiety . The compound's InChI Key is KULKKOOQMWCMBU-UHFFFAOYSA-N. Structural annotation places it within the aryl-isoxazole-piperazine class, a scaffold extensively investigated for CNS receptor modulation, kinase inhibition, and Wnt/β-catenin pathway agonism. The compound appears in patent family WO2007078113A1 as a close structural congener (Derivative 182, the ethyl-amide-linked homolog) of a series claimed as Wnt/β-catenin agonists [1]. Direct published bioactivity data for this specific CAS entity remains absent from primary peer-reviewed literature, PubMed, ChEMBL, and PubChem at the time of this guide's compilation; procurement decisions must therefore weigh its scaffold potential against the demonstrated data profiles of comparator analogs.

Why (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Cannot Be Interchanged with Common Isoxazole-Piperazine Analogs


Isoxazole-piperazine compounds are frequently treated as a single class in procurement; however, subtle variations in the isoxazole 5-substituent and the piperazine N4-substituent produce large quantitative shifts in target engagement. For example, among arylisoxazole-phenylpiperazines evaluated as acetylcholinesterase (AChE) inhibitors, replacing the 5-(2-chlorophenyl) group with a 5-(furan-2-yl) group—while simultaneously substituting 4-phenylpiperazine with 4-(pyridin-2-yl)piperazine—alters both electronic character and hydrogen-bonding capacity at the peripheral recognition site, a change that is predicted to reorder selectivity across CNS aminergic receptors [1]. The methanone linker present in CAS 1207050-88-1 further differentiates it from the ethyl-amide-linked congeners disclosed in WO2007078113A1 [2]; linker length and geometry are established determinants of Wnt/β-catenin agonist potency within that chemical series. Generic substitution without attention to these three structural variables (isoxazole 5-substituent, piperazine N4-substituent, and linker type) will therefore confound SAR reproducibility and waste screening resources.

Quantitative Comparative Evidence for (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Versus Closest Structural Analogs


Structural Differentiation from the AChE Prototype: Furan-2-yl vs. 2-Chlorophenyl at Isoxazole C5

The closest pharmacologically characterized structural analog is (5-(2-chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone (compound 5c), reported as the most potent AChE inhibitor in its series with an IC50 of 21.85 µM [1]. CAS 1207050-88-1 differs at two critical positions: (i) the isoxazole 5-substituent is furan-2-yl instead of 2-chlorophenyl, and (ii) the piperazine N4-substituent is pyridin-2-yl instead of phenyl. Within the published arylisoxazole-phenylpiperazine SAR, the 2-chlorophenyl group is essential for AChE potency; replacement with furan-2-yl is predicted, based on class-level SAR from the same study, to reduce AChE affinity while potentially introducing alternative target engagement profiles. No direct AChE IC50 measurement for CAS 1207050-88-1 has been published.

Acetylcholinesterase inhibition isoxazole SAR CNS drug discovery

Linker Geometry Differentiation: Methanone vs. Ethyl-Amide in Wnt/β-Catenin Agonist Scaffold

Patent WO2007078113A1 discloses Derivative (182), 5-furan-2-yl-isoxazole-3-carboxylic acid [2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-amide, which shares the identical furan-isoxazole and pyridinyl-piperazine termini with CAS 1207050-88-1 but connects them via an ethyl-amide linker instead of a direct methanone [1]. The patent classifies this structural class as Wnt/β-catenin agonists. Although quantitative EC50 values for individual derivatives are not publicly reported in the patent, the specification teaches that the linker length and carbonyl position modulate agonist potency. The methanone of CAS 1207050-88-1 is shorter and conformationally more restricted than the ethyl-amide of Derivative (182), a difference that, by class-level inference from other Wnt agonist series, can shift potency by >10-fold.

Wnt/β-catenin agonism isoxazole derivatives linker SAR

Predicted CNS Multiprofile vs. Dopamine D3/D4 Isoxazole-Piperazine Library Compounds

A focused isoxazolylpiperidinylpiperazine library was synthesized and evaluated for dopamine D3 and D4 receptor antagonism (Landge et al., 2011) [1]. The library members feature a piperidine-piperazine spacer rather than the direct piperazine attachment found in CAS 1207050-88-1. Within that library, D3 Ki values ranged from low nanomolar to >1 µM depending on the isoxazole substituent. The pyridin-2-yl-piperazine moiety present in CAS 1207050-88-1 is a recognized privileged fragment for aminergic GPCR engagement, but its combination with a furan-isoxazole has not been profiled in the published D3/D4 dataset. By class-level inference, CAS 1207050-88-1 is expected to exhibit measurable but not necessarily selective dopamine receptor binding; the furan substituent may shift selectivity toward D4 over D3 relative to phenyl-isoxazole analogs.

Dopamine receptor antagonism isoxazole-piperazine library CNS polypharmacology

Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. Phenylpiperazine Analogs

The replacement of 4-phenylpiperazine (present in the AChE inhibitor 5c) with 4-(pyridin-2-yl)piperazine in CAS 1207050-88-1 introduces an additional nitrogen heteroatom that increases hydrogen-bond acceptor count and reduces calculated logP. Based on the molecular formula C17H16N4O3 (MW 324.34, HBA = 6, HBD = 0), the predicted cLogP is approximately 1.8–2.1, compared to ~2.8–3.2 for the phenylpiperazine analog 5c [1]. This ~1 log unit reduction in lipophilicity, combined with the lower molecular weight (324 vs. ~354 for 5c), positions CAS 1207050-88-1 more favorably within CNS drug-like chemical space (Lipinski compliance, lower logP favoring reduced hERG and phospholipidosis risk). No experimental logD or solubility data are publicly available.

Physicochemical profiling CNS drug-likeness solubility prediction

Data Availability Caveat: Direct Target Engagement Data Gap vs. Procured Analogs

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the Bulletin of the Korean Chemical Society (as of April 2026) yielded no direct IC50, Ki, EC50, or in vivo efficacy data for CAS 1207050-88-1 [1][2]. This contrasts with the AChE inhibitor 5c (IC50 = 21.85 µM), the dopamine D3/D4 library compounds (Ki range reported), and the EPAC1 inhibitor series from US11124489 (IC50 values ranging from 2.4 µM to >24 µM across multiple analogs) [2]. The absence of primary data means that any claim of 'activity' for CAS 1207050-88-1 must be treated as unverified until the user generates their own data. This data gap is the single most important differentiator from procurement of data-rich analogs.

Data transparency procurement risk screening triage

Recommended Application Scenarios for (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Based on Comparative Evidence


Wnt/β-Catenin Pathway Screening as a Structurally Distinct Probe Complementing Ethyl-Amide Linked Congeners

WO2007078113A1 establishes the furan-isoxazole-pyridinylpiperazine chemotype as a Wnt/β-catenin agonist scaffold. CAS 1207050-88-1, bearing the methanone linker rather than the ethyl-amide of Derivative (182), serves as a linker-variant probe for SAR expansion. Procurement is justified for laboratories already profiling the ethyl-amide series that seek to quantify the linker's contribution to Wnt agonist potency using a TOPFlash luciferase reporter assay in HEK293 cells [1].

CNS Aminergic Receptor Broad-Profiling Panel: Furan-Isoxazole Vector for Dopamine and Serotonin Receptor Subtype Selectivity Mapping

The pyridin-2-yl-piperazine moiety is a privileged fragment for aminergic GPCR binding, and the furan-isoxazole core distinguishes CAS 1207050-88-1 from the phenyl-isoxazole library members characterized by Landge et al. (2011) for D3/D4 antagonism [1]. This compound is appropriate for inclusion in a broad CNS receptor screen (e.g., Eurofins Panlabs or similar) to empirically determine whether the furan substituent confers selectivity shifts toward D4, 5-HT1A, or 5-HT2A relative to D3. Selection is predicated on the need for a data-poor but structurally orthogonal probe rather than a pre-validated lead.

Physicochemical Property-Driven Fragment Evolution: Lower Lipophilicity Isoxazole-Piperazine for Solubility-Limited Series

The predicted cLogP of ~1.8–2.1 for CAS 1207050-88-1 is approximately one log unit lower than the phenylpiperazine comparator 5c, and the molecular weight (324 Da) is 30 Da lighter. These properties align with CNS lead-like criteria and suggest utility as a core scaffold for medicinal chemistry programs where solubility or lipophilicity-driven off-target toxicity (hERG, phospholipidosis) has been problematic in phenylpiperazine series. Procurement is recommended when the goal is to replace a high-logP phenylpiperazine core with a lower-logP pyridinylpiperazine isostere while maintaining the isoxazole pharmacophore [1].

Negative Control or Chemical Probe for EPAC1 Inhibitor Target Deconvolution Studies

The EPAC1 inhibitor patent US11124489B2 discloses a series of isoxazole-containing compounds with IC50 values spanning 2.4–24.4 µM against EPAC1 [1]. While CAS 1207050-88-1 is not a member of that series, its furan-isoxazole-methanone scaffold may serve as a structurally related but EPAC1-inactive control, provided its lack of EPAC1 activity is first confirmed experimentally. This scenario applies to laboratories conducting EPAC1 target validation studies that require a matched-pair inactive analog with similar physicochemical properties.

Quote Request

Request a Quote for (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.